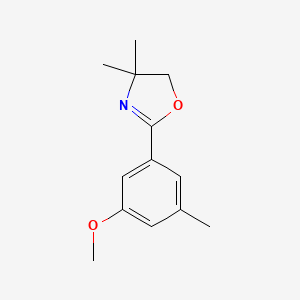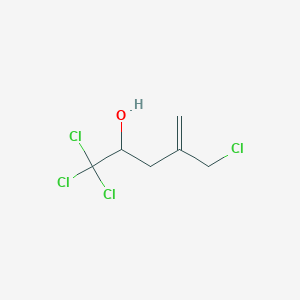
1-Chloro-2,2-difluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,2-difluoroethan-1-ol is an organic compound with the molecular formula C2H3ClF2O It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to an ethan-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2-difluoroethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,2-trichloroethane or cis-1,2-dichloroethylene with hydrogen fluoride (HF) in the presence of a fixed-bed chrome-based catalyst. The reaction is carried out at temperatures ranging from 200 to 300°C and pressures between 0.1 to 0.8 MPa . The product is then purified through condensation, tail gas absorption, liquid-phase layering, washing, and distillation.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2,2-difluoroethanol.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: 2,2-Difluoroethanol.
Oxidation: 2,2-Difluoroacetaldehyde or 2,2-difluoroacetic acid.
Reduction: Ethane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,2-difluoroethan-1-ol has diverse applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with fluorinated moieties.
Industry: Utilized in the production of fluoropolymers and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Chloro-2,2-difluoroethan-1-ol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity by binding to active sites or modifying their structure.
Pathways Involved: It can affect metabolic pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2,2-difluoroethan-1-ol can be compared with other similar compounds, such as:
2-Chloro-1,1-difluoroethane: Similar in structure but differs in the position of chlorine and fluorine atoms.
1,1-Dichloro-2,2-difluoroethane: Contains two chlorine atoms instead of one.
2,2-Difluoroethanol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Eigenschaften
CAS-Nummer |
90179-79-6 |
|---|---|
Molekularformel |
C2H3ClF2O |
Molekulargewicht |
116.49 g/mol |
IUPAC-Name |
1-chloro-2,2-difluoroethanol |
InChI |
InChI=1S/C2H3ClF2O/c3-1(6)2(4)5/h1-2,6H |
InChI-Schlüssel |
GEIJSUNHFIHUTE-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)F)(O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)

![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)








